molecular formula C28H32N2O5 B12483106 Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12483106
M. Wt: 476.6 g/mol
InChI Key: QSTHQVORHXLQAJ-UHFFFAOYSA-N
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Description

Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a benzylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

methyl 5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C28H32N2O5/c1-20-4-6-21(7-5-20)19-35-26-11-8-22(16-27(26)32-2)18-29-23-9-10-25(24(17-23)28(31)33-3)30-12-14-34-15-13-30/h4-11,16-17,29H,12-15,18-19H2,1-3H3

InChI Key

QSTHQVORHXLQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)OC)OC

Origin of Product

United States

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